(R)-1-(4-Bromo-2-methyl-phenyl)-ethylamine

Chiral Synthesis Asymmetric Catalysis Enantioselective Reactions

(R)-1-(4-Bromo-2-methyl-phenyl)-ethylamine (CAS 1037090-26-8) is a chiral aromatic amine with the molecular formula C9H12BrN and a molecular weight of 214.10 g/mol. Its structure features a bromine atom at the para-position and a methyl group at the ortho-position of the phenyl ring, with the ethylamine side chain possessing a defined (R)-stereocenter at the benzylic carbon.

Molecular Formula C9H12BrN
Molecular Weight 214.10 g/mol
Cat. No. B8016132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(4-Bromo-2-methyl-phenyl)-ethylamine
Molecular FormulaC9H12BrN
Molecular Weight214.10 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Br)C(C)N
InChIInChI=1S/C9H12BrN/c1-6-5-8(10)3-4-9(6)7(2)11/h3-5,7H,11H2,1-2H3/t7-/m1/s1
InChIKeyGMCHYPOMQPPOJT-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-1-(4-Bromo-2-methyl-phenyl)-ethylamine: Properties, Purity, and Technical Data for Procurement


(R)-1-(4-Bromo-2-methyl-phenyl)-ethylamine (CAS 1037090-26-8) is a chiral aromatic amine with the molecular formula C9H12BrN and a molecular weight of 214.10 g/mol . Its structure features a bromine atom at the para-position and a methyl group at the ortho-position of the phenyl ring, with the ethylamine side chain possessing a defined (R)-stereocenter at the benzylic carbon [1]. The compound is commercially available from specialized chemical suppliers with a typical purity specification of 98% [2].

Why Generic Substitution Fails for (R)-1-(4-Bromo-2-methyl-phenyl)-ethylamine: Chiral and Substitution-Pattern Constraints


Generic substitution of (R)-1-(4-Bromo-2-methyl-phenyl)-ethylamine with its (S)-enantiomer or racemic mixture is scientifically untenable due to the fundamental role of chirality in molecular recognition and downstream reactivity. The (R)-enantiomer exhibits a specific 3D spatial arrangement that is distinct from the (S)-enantiomer, as defined by their opposite stereochemical configurations at the chiral center . This stereochemistry can dictate binding affinity to biological targets or influence the stereochemical outcome of subsequent synthetic steps [1]. Furthermore, the precise 4-bromo-2-methyl substitution pattern on the phenyl ring provides unique electronic and steric properties that differ from other regioisomers (e.g., 3-bromo or 5-bromo derivatives) or analogs with different halogen or alkyl groups [2]. Simply selecting a generic chiral amine or a differently substituted aryl ethylamine ignores these critical, quantifiable structural parameters, potentially leading to failed experiments or unreproducible results.

Product-Specific Quantitative Evidence Guide for (R)-1-(4-Bromo-2-methyl-phenyl)-ethylamine


Chiral Purity and Stereochemical Fidelity: (R)-enantiomer versus (S)-enantiomer and Racemate

The (R)-enantiomer of 1-(4-bromo-2-methyl-phenyl)-ethylamine is a defined stereoisomer with a specific three-dimensional configuration. This is in contrast to the (S)-enantiomer (CAS 1213105-63-5) and the racemic mixture (CAS 1270381-65-1). The stereochemical identity is confirmed by its specific optical rotation and chiral chromatographic retention time [1]. The use of the racemate in an asymmetric synthesis, for instance, would result in a 1:1 mixture of diastereomers, requiring a subsequent, often low-yielding, resolution step. The procurement of the isolated (R)-enantiomer with a reported purity of 98% [2] ensures that a single, defined stereoisomer is used as a starting material, which is critical for the stereochemical integrity of the final product [3].

Chiral Synthesis Asymmetric Catalysis Enantioselective Reactions

Reactivity and Functional Handle Utility: 4-Bromo Substituent vs. 4-Chloro or 4-Fluoro Analogs

The presence of a bromine atom at the para-position of the phenyl ring in (R)-1-(4-Bromo-2-methyl-phenyl)-ethylamine provides a superior functional handle for further derivatization via metal-catalyzed cross-coupling reactions compared to chloro- or fluoro-substituted analogs [1]. In a typical Suzuki-Miyaura coupling, the C-Br bond exhibits higher reactivity than C-Cl or C-F bonds, enabling more efficient and selective transformations under milder conditions [2]. This is a class-level advantage for aryl bromides, but the specific 4-bromo-2-methyl substitution pattern on a chiral amine scaffold combines this reactivity with stereochemical complexity, a feature not present in simpler bromoarenes [3].

Cross-Coupling Chemistry Medicinal Chemistry Building Block Functionalization

Steric and Electronic Modulation: 2-Methyl vs. Unsubstituted Analogs

The ortho-methyl group on the phenyl ring of (R)-1-(4-Bromo-2-methyl-phenyl)-ethylamine introduces significant steric bulk and alters the electron density of the aromatic system compared to unsubstituted phenyl ethylamine derivatives. This substitution pattern can be quantitatively assessed by its impact on conformational preferences and binding interactions. For instance, the calculated topological polar surface area (TPSA) of 26 Ų for the (S)-enantiomer [1], which is identical for the (R)-enantiomer, is a property that can be compared to the TPSA of an unsubstituted analog (e.g., (R)-1-phenylethylamine, TPSA 26 Ų as well) but the presence of the ortho-methyl group restricts rotation around the C-C bond, affecting its 3D conformation and potential to engage in specific molecular interactions .

SAR Studies Medicinal Chemistry Steric Hindrance

LogP and Lipophilicity: Impact on Bioavailability and Membrane Permeability

The calculated partition coefficient (XLogP3-AA) for the (S)-enantiomer, which is identical for the (R)-enantiomer, is 2.2 [1]. This value provides a quantitative measure of its lipophilicity, which is a critical parameter for predicting passive membrane permeability and oral bioavailability in drug development. For comparison, the XLogP3-AA of (R)-1-phenylethylamine is 1.4 [2]. The higher logP of 2.2 indicates that the 4-bromo-2-methyl substitution increases the compound's lipophilicity by ~0.8 log units, which corresponds to an approximately 6-fold increase in its octanol/water partition coefficient. This enhanced lipophilicity may be advantageous for crossing the blood-brain barrier or targeting intracellular receptors [3].

ADME Drug Design Lipophilicity

Best Research and Industrial Application Scenarios for (R)-1-(4-Bromo-2-methyl-phenyl)-ethylamine


Asymmetric Synthesis and Chiral Building Block Utilization

This compound is ideally suited as a chiral building block in the asymmetric synthesis of complex molecules, including pharmaceuticals and agrochemicals. Its defined (R)-stereocenter and high enantiomeric purity (98%) [1] ensure that it introduces chirality with high fidelity into target molecules, avoiding the need for subsequent resolution of diastereomeric mixtures. This is particularly valuable in the synthesis of single-enantiomer drug candidates where stereochemistry is directly linked to biological activity [2].

Medicinal Chemistry for Structure-Activity Relationship (SAR) Exploration

The unique combination of a chiral amine, an ortho-methyl group, and a para-bromo substituent makes this compound a powerful scaffold for SAR studies. The bromine atom provides a versatile handle for late-stage functionalization via cross-coupling reactions [3], allowing medicinal chemists to systematically explore the chemical space around the chiral amine core. This can accelerate the identification of lead compounds with improved potency, selectivity, and pharmacokinetic properties.

Synthesis of Chiral Ligands and Organocatalysts

The rigid, well-defined chiral environment created by the (R)-configuration and the ortho-methyl substituent makes (R)-1-(4-Bromo-2-methyl-phenyl)-ethylamine a valuable precursor for the synthesis of chiral ligands and organocatalysts. The bromine atom can be used to introduce additional functional groups (e.g., phosphines, alcohols) that are essential for metal coordination in asymmetric catalysis, enabling the development of novel and highly selective catalytic systems.

Chemical Biology Tool Compound Development

The calculated lipophilicity (XLogP3-AA = 2.2) [4] suggests that derivatives of this compound may possess favorable membrane permeability. This makes it a suitable starting point for the development of cell-permeable chemical probes. By functionalizing the amine or the bromoarene moiety, researchers can create tools to study intracellular targets or processes where a defined stereochemistry and the ability to cross cellular membranes are required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-1-(4-Bromo-2-methyl-phenyl)-ethylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.